Cas no 571169-41-0 (2-[4,5-Bis(butylsulfanyl)-2H-1,3-dithiol-2-ylidene]-5-nitro-2H-1,3-benzodithiole)
![2-[4,5-Bis(butylsulfanyl)-2H-1,3-dithiol-2-ylidene]-5-nitro-2H-1,3-benzodithiole structure](https://www.kuujia.com/scimg/cas/571169-41-0x500.png)
571169-41-0 structure
Product name:2-[4,5-Bis(butylsulfanyl)-2H-1,3-dithiol-2-ylidene]-5-nitro-2H-1,3-benzodithiole
2-[4,5-Bis(butylsulfanyl)-2H-1,3-dithiol-2-ylidene]-5-nitro-2H-1,3-benzodithiole Chemical and Physical Properties
Names and Identifiers
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- 571169-41-0
- 2-[4,5-Bis(butylsulfanyl)-2H-1,3-dithiol-2-ylidene]-5-nitro-2H-1,3-benzodithiole
- DTXSID30850075
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- Inchi: InChI=1S/C18H21NO2S6/c1-3-5-9-22-15-16(23-10-6-4-2)27-18(26-15)17-24-13-8-7-12(19(20)21)11-14(13)25-17/h7-8,11H,3-6,9-10H2,1-2H3
- InChI Key: OIIXPNHLKMDGJP-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 474.98965595Da
- Monoisotopic Mass: 474.98965595Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 579
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.7
- Topological Polar Surface Area: 198Ų
2-[4,5-Bis(butylsulfanyl)-2H-1,3-dithiol-2-ylidene]-5-nitro-2H-1,3-benzodithiole Related Literature
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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